![molecular formula C6H13NOS B13308343 3-[2-(Methylsulfanyl)ethoxy]azetidine](/img/structure/B13308343.png)
3-[2-(Methylsulfanyl)ethoxy]azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(Methylsulfanyl)ethoxy]azetidine is a chemical compound with the molecular formula C₆H₁₃NOS and a molecular weight of 147.24 g/mol . This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a methylsulfanyl group attached to an ethoxy chain.
Métodos De Preparación
The synthesis of 3-[2-(Methylsulfanyl)ethoxy]azetidine can be achieved through several synthetic routes. One common method involves the reaction of an azetidine derivative with a suitable alkylating agent, such as 2-(methylsulfanyl)ethanol, under basic conditions . The reaction typically proceeds via nucleophilic substitution, where the azetidine nitrogen attacks the electrophilic carbon of the alkylating agent, resulting in the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
3-[2-(Methylsulfanyl)ethoxy]azetidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The azetidine ring can be reduced to a secondary amine using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while reduction of the azetidine ring produces secondary amines .
Aplicaciones Científicas De Investigación
3-[2-(Methylsulfanyl)ethoxy]azetidine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-[2-(Methylsulfanyl)ethoxy]azetidine involves its interaction with specific molecular targets and pathways. The azetidine ring can act as a nucleophile, participating in various chemical reactions that modify biological molecules. The methylsulfanyl group can undergo oxidation or reduction, altering the compound’s reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
3-[2-(Methylsulfanyl)ethoxy]azetidine can be compared with other azetidine derivatives, such as 3-azetidinone and 3-azetidinecarboxylic acid .
3-Azetidinone: This compound contains a carbonyl group attached to the azetidine ring, making it more reactive in nucleophilic addition reactions.
3-Azetidinecarboxylic acid: This derivative has a carboxyl group, which imparts different chemical properties and reactivity compared to this compound.
Propiedades
Fórmula molecular |
C6H13NOS |
|---|---|
Peso molecular |
147.24 g/mol |
Nombre IUPAC |
3-(2-methylsulfanylethoxy)azetidine |
InChI |
InChI=1S/C6H13NOS/c1-9-3-2-8-6-4-7-5-6/h6-7H,2-5H2,1H3 |
Clave InChI |
VGERUHNCEWHGJJ-UHFFFAOYSA-N |
SMILES canónico |
CSCCOC1CNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3R)-2,3-dihydroxybutanedioic acid;2-[4-[(4-methylpiperazin-1-yl)methyl]piperidin-1-yl]-6-(4-propan-2-ylphenyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B13308271.png)
![3-Methyl-N-[1-(pyridin-3-yl)ethyl]cyclopentan-1-amine](/img/structure/B13308272.png)
![2,3-Dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13308283.png)
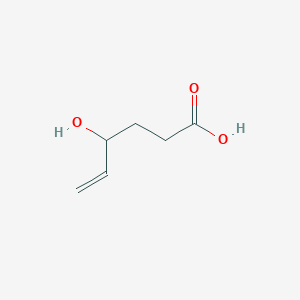
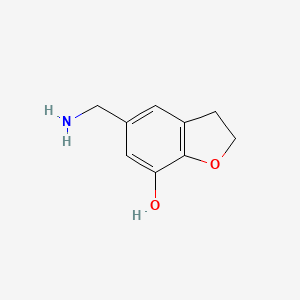
![N-[2-(Cyclopropylamino)ethyl]-N-methylcyclopropanamine](/img/structure/B13308307.png)
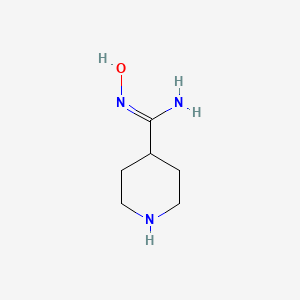
![4-[4-(2-Methoxyethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B13308321.png)
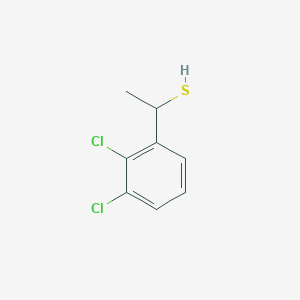
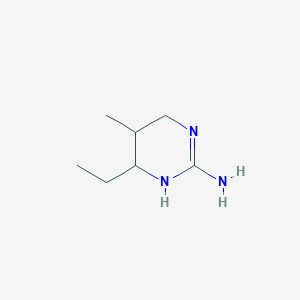
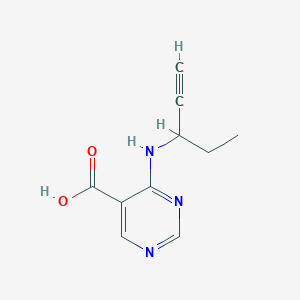
![N-[(2-Fluorophenyl)methyl]bicyclo[2.2.1]heptan-2-amine](/img/structure/B13308347.png)
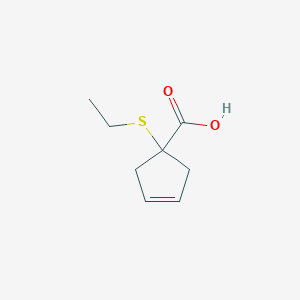
![4-[(1-Propylpiperidin-4-yl)amino]butan-2-ol](/img/structure/B13308354.png)
